molecular formula C19H17NO B15081018 N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine

Cat. No.: B15081018
M. Wt: 275.3 g/mol
InChI Key: VRXJUXJISHAFPC-UHFFFAOYSA-N
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Description

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Primary amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-naphthalenamine
  • N-[(E)-(4-fluorophenyl)methylidene]-1-naphthalenamine
  • N-[(E)-(3-methoxyphenyl)methylidene]-1-naphthalenamine

Uniqueness

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is unique due to its specific ethoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C19H17NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-14H,2H2,1H3

InChI Key

VRXJUXJISHAFPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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